Methyl caffeate
CAS No.: 67667-67-8
Cat. No.: VC21169300
Molecular Formula: C10H10O4
Molecular Weight: 194.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 67667-67-8 |
---|---|
Molecular Formula | C10H10O4 |
Molecular Weight | 194.18 g/mol |
IUPAC Name | methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |
Standard InChI | InChI=1S/C10H10O4/c1-14-10(13)5-3-7-2-4-8(11)9(12)6-7/h2-6,11-12H,1H3/b5-3+ |
Standard InChI Key | OCNYGKNIVPVPPX-HWKANZROSA-N |
Isomeric SMILES | COC(=O)/C=C/C1=CC(=C(C=C1)O)O |
SMILES | COC(=O)C=CC1=CC(=C(C=C1)O)O |
Canonical SMILES | COC(=O)C=CC1=CC(=C(C=C1)O)O |
Introduction
Chemical Structure and Properties
Methyl caffeate (MC) is chemically described as methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate and is classified as an alkyl caffeate ester formed by the formal condensation of caffeic acid with methyl alcohol . Its structure contains the characteristic caffeic acid backbone with a methyl ester group.
Physical and Chemical Characteristics
Methyl caffeate has the molecular formula C10H10O4 and a molecular weight of 194.18 g/mol . The compound presents as an off-white to brown solid with distinctive physical properties as outlined in Table 1.
Property | Value |
---|---|
CAS Number | 3843-74-1 |
Melting point | 158-161°C |
Boiling point | 368°C |
Density | 1.318 |
Refractive index | 1.5168 (estimate) |
Flash point | 80°C |
pKa | 8.71±0.18 (Predicted) |
LogP | 1.190 (est) |
λmax | 328nm (MeOH) |
Stability | Light Sensitive |
Table 1: Physical and chemical properties of methyl caffeate
Solubility Profile
The solubility characteristics of methyl caffeate are important for its application in various research and formulation settings. The compound demonstrates specific solubility patterns in different solvents:
Natural Sources and Occurrence
Methyl caffeate occurs naturally in numerous plant taxa and has been isolated from various botanical sources.
Plant Sources
The compound is widely distributed in the Asteraceae family, particularly in Lactuca species . It has been isolated from:
-
Lactuca aculeata Boiss. et Kotschy callus tissue with an efficiency of 0.14 mg/g dry weight
-
Flacourtia jangomas bark (first reported isolation from this plant)
The presence of methyl caffeate in diverse plant species suggests its ecological significance and potential role in plant defense mechanisms.
Synthesis Methods
Several synthetic approaches have been developed for preparing methyl caffeate, reflecting its importance in research and potential applications.
Direct Esterification
One common method involves direct esterification of caffeic acid with methanol:
-
Using acid catalysts such as p-toluenesulfonic acid or sulfuric acid
-
Under microwave irradiation for faster and more efficient synthesis
Alternative Synthesis Routes
Other synthetic pathways include:
-
DCC (dicyclohexylcarbodiimide) coupling in various conditions, including dioxane at room temperature for 48 hours, yielding 53-77%
-
Mitsunobu reaction using triphenylphosphine (TPP) and diisopropyl azodicarboxylate (DIAD) in dry tetrahydrofuran
-
Enzymatic synthesis using ionic liquid systems with Novozym 435 as catalyst
-
Knoevenagel condensation of malonic acid monoester with 3,4-dihydroxybenzaldehyde
The variety of synthetic approaches reflects the significance of methyl caffeate in research and allows for optimization based on required scale, purity, and economic considerations.
Biological Activities
Methyl caffeate demonstrates a broad spectrum of biological activities, highlighting its potential therapeutic applications.
Antioxidant Properties
The compound exhibits significant antioxidant activity comparable to standard antioxidants:
-
DPPH radical scavenging activity of 62% at 500 μM concentration
-
IC50 value of 16.4385 μg/mL compared to 9.9463 μg/mL for BHT (butylated hydroxytoluene)
This potent antioxidant capacity is attributed to its catechol moiety, which enables free radical scavenging.
Anti-diabetic Properties
At a dose of 40 mg/kg, methyl caffeate demonstrates:
-
Antihyperglycemic activity in diabetic rat models
-
Upregulation of GLUT4 expression
These effects indicate potential utility in diabetes management.
Anti-inflammatory and Antinociceptive Effects
When administered at 10 mg/kg, methyl caffeate has shown:
-
Anti-inflammatory effects in rat models of edema
-
Antinociceptive (pain-reducing) properties
-
Inhibition of nitric oxide and prostaglandin E2 production
Additional Bioactivities
Methyl caffeate has also demonstrated:
Research Applications
The diverse biological activities of methyl caffeate have led to its investigation in various research contexts.
Neurodegenerative Disease Models
Research into methyl caffeate's neuroprotective properties has employed:
-
Human neuroblastoma SH-SY5Y cells
-
Mouse primary neuronal cell cultures
-
Oxidative stress models using hydrogen peroxide (H2O2)
These studies suggest potential applications in conditions like Parkinson's disease and other neurodegenerative disorders.
Phytochemical Investigations
The isolation of methyl caffeate from plant sources has been part of broader phytochemical screening studies:
Comparison with Related Compounds
Methyl caffeate shares structural similarities with caffeic acid and other caffeic acid esters, but with distinct properties and activities.
DPPH Radical Scavenging Activity
Table 2: Comparison of antioxidant activities among caffeic acid and its esters
This comparison demonstrates that methyl caffeate maintains potent antioxidant activity comparable to caffeic acid itself.
Structure-Activity Relationships
The biological activities of methyl caffeate can be attributed to specific structural features:
Key Structural Features
-
The catechol moiety (3,4-dihydroxyphenyl group) is primarily responsible for antioxidant activity
-
The α,β-unsaturated carbonyl system contributes to various biological effects
-
The methyl ester group enhances lipophilicity compared to caffeic acid, potentially influencing cellular uptake and distribution
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume